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Compound of Interest
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CAS No.: 16741-27-8
Cat. No.: B1139881
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Abstract

This application note details the chemical protocol for the site-selective fucosylation of peptides
using acetobromofucose (2,3,4-tri-O-acetyl-a-L-fucopyranosyl bromide). While enzymatic
methods (using POFUT1/2) are common for generating natural O-fucose linkages, chemical
synthesis provides access to homogeneous glycopeptides for structure-activity relationship
(SAR) studies and therapeutic development.

Critical Technical Distinction: Users must note that the classic Koenigs-Knorr reaction utilizing
acetobromofucose typically yields the

-L-fucosyl linkage due to neighboring group participation (NGP) of the C2-acetate. This
contrasts with the natural

-L-fucosyl linkage found in Thrombospondin Type 1 Repeats (TSRs) and Epidermal Growth
Factor (EGF)-like domains. This protocol focuses on the robust synthesis of the

-anomer building block and its incorporation via Solid Phase Peptide Synthesis (SPPS), while
providing mechanistic context for anomer control.
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Mechanistic Insight: The Koenigs-Knorr Reaction

The reaction between acetobromofucose and a serine/threonine acceptor is driven by a
heavy metal promoter (classically silver or mercury salts). The stereochemical outcome is
dictated by the protecting group at C2.

Reaction Mechanism

 Activation: The promoter (e.g., AQOTf or Ag2COs) abstracts the bromide from the anomeric
carbon (C1).

e Oxocarbenium Formation: An oxocarbenium ion intermediate is generated.

» Neighboring Group Participation (NGP): The carbonyl oxygen of the acetyl group at C2
attacks the cationic C1 from the top face (assuming L-fucose

conformation), forming a five-membered acetoxonium ion intermediate.

e Nucleophilic Attack: The hydroxyl group of the acceptor (Ser/Thr) attacks C1 from the face
opposite the acetoxonium ring (trans-opening), resulting in the 1,2-trans (

) glycosidic linkage.

I

!

I | Note: To achieve a-linkage (natural),
: non-participating groups (e.g., Benzyl)
1 | and halide ion catalysis are required.
I
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Figure 1: Mechanism of Koenigs-Knorr glycosylation with acetobromofucose showing the
origin of

-selectivity.[1]
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Protocol: Synthesis of Fmoc-Ser(Acs-B-L-Fuc)-OH

Direct fucosylation of full-length peptides is inefficient due to competing nucleophiles and
solubility issues. The "Building Block Approach” described below is the industry standard.

Reagents & Materials

e Donor: 2,3,4-Tri-O-acetyl-a-L-fucopyranosyl bromide (Acetobromofucose).

o Acceptor: Fmoc-L-Serine benzyl ester (Fmoc-Ser-OBzl). Note: Carboxyl protection is

essential.
o Promoter: Silver Triflate (AgOTf) or Silver Carbonate (Ag2COs).
e Solvent: Anhydrous Dichloromethane (DCM) and Toluene.
« Scavenger: Molecular Sieves (4A), activated.

Step-by-Step Synthesis

o Preparation: Dry the acceptor (Fmoc-Ser-OBzl, 1.0 eq) and donor (Acetobromofucose, 1.2
eq) separately under high vacuum for 4 hours.

 Activation: Dissolve the acceptor in anhydrous DCM/Toluene (1:1 v/v) under Argon. Add
activated 4A molecular sieves and stir for 30 min to ensure absolute dryness.

e Glycosylation:

Cool the mixture to -20°C.

o

[¢]

Add the promoter (AgOTf, 1.5 eq) dissolved in minimum anhydrous Toluene.

[¢]

Add the donor solution dropwise over 30 minutes.

[e]

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC
(Ethyl Acetate/Hexane).

o Workup: Filter through a Celite pad to remove silver salts. Wash the filtrate with saturated
NaHCOs and brine. Dry over MgSOas and concentrate.
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« Purification: Purify the crude glycoside via silica gel flash chromatography.
o Target: Fmoc-Ser(Acs-B-L-Fuc)-OBzl.
o Carboxyl Deprotection:
o Dissolve the purified intermediate in MeOH/EtOAC.
o Add Pd/C (10% w/w) and stir under H2 atmosphere (balloon) for 2—4 hours.
o Filter and concentrate to yield the free acid building block: Fmoc-Ser(Acs-B-L-Fuc)-OH.

Application: Solid Phase Peptide Synthesis (SPPS)

Incorporating the fucosylated building block requires modified SPPS conditions because the O-
acetyl groups on the fucose are sensitive to prolonged exposure to piperidine (used for Fmoc
removal).

Stability Warning

o Standard Fmoc: 20% Piperidine typically causes partial deacetylation or acetyl migration
(approx. 5-10% loss per cycle).

o Recommended: Use Boc-SPPS if possible (Acetates are stable to TFA).

o Modified Fmoc: If Fmoc is required, use the "Soft Base" protocol below.

Modified Fmoc SPPS Protocol
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Step

Reagent

TimelConditions

Resin

Rink Amide or Wang Resin

Low loading (0.3-0.5 mmol/qg)

Coupling (Std)

HBTU / DIEA

45 min, Room Temp

Coupling (Fuc)

Fmoc-Ser(Acs-Fuc)-OH (2.0
eq), HATU (2.0 eq), HOAt (2.0
eq), DIEA (4.0 eq)

2—4 hours, Double coupling

recommended

Fmoc Removal

50% Morpholine in DMF (or
5% Piperazine/0.1 M HOBL)

2 x 15 min (Avoids acetyl

cleavage)

Cleavage

TFA/ TIS / H20 (95:2.5:2.[2]5)

2 hours (Acetates remain

intact)

Final Deprotection (Deacetylation)

After cleavage from the resin and HPLC purification of the acetylated glycopeptide:

Dissolve the peptide in anhydrous Methanol.

Workflow Visualization

Add Hydrazine Hydrate (5% v/v) or catalytic NaOMe (Zemplen conditions, pH 9-10).
Monitor by LC-MS until the mass shifts by -126 Da (3 x Acetyl, -42 Da each).

Neutralize immediately with dilute acetic acid, lyophilize, and purify.
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Step 1: Building Block Synthesis
(Fmoc-Ser-OBzl + Acetobromofucose)

'

Step 2: Hydrogenolysis
(Remove Bzl -> Free COOH)

'

Step 3: SPPS Incorporation
(Use HATU/HOAL)

Repeat for subsequent AAs

Step 4: Modified Fmoc Deprotection
(50% Morpholine)

End of Sequence

Step 5: Resin Cleavage (TFA)
(Yields Acetylated Glycopeptide)

l

Step 6: Deacetylation
(Hydrazine/MeOH)

Click to download full resolution via product page

Figure 2: Complete workflow from acetobromofucose to deprotected fucosyl-peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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